N-(3-methoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide, also known by its chemical structure C15H11NO3S, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 3-methoxybenzoyl chloride with thiophene-2-carboxylic acid, followed by cyclization to form the oxazole ring. The carboxamide group is then introduced using appropriate reagents.
Reaction Conditions::Condensation: 3-methoxybenzoyl chloride reacts with thiophene-2-carboxylic acid in the presence of a base (such as pyridine) to form the intermediate.
Cyclization: Cyclization occurs under acidic conditions, often using Lewis acids like AlCl or BF.
Carboxamide Formation: The final step involves amidation using amines (e.g., ammonia or primary amines).
Industrial Production:: While research laboratories typically use small-scale synthetic methods, industrial production may involve continuous flow processes or large-scale batch reactions.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation at the thiophene ring or the phenyl ring.
Reduction: Reduction of the oxazole or amide group is possible.
Substitution: Halogenation or other substitution reactions can modify the compound.
Oxidation: Oxidizing agents like KMnO or PCC.
Reduction: Reducing agents such as LiAlH or NaBH.
Substitution: Halogens (e.g., Br, Cl) or nucleophiles (e.g., NaN, NHOH).
Major Products:: The specific products depend on reaction conditions, but potential outcomes include hydroxylated, halogenated, or alkylated derivatives.
Scientific Research Applications
Medicine: Investigate its potential as an anti-inflammatory or anticancer agent.
Chemistry: Explore its reactivity in complex organic transformations.
Biology: Study its effects on cellular pathways and receptors.
Industry: Evaluate its use in materials science or drug delivery.
Mechanism of Action
The compound likely interacts with specific protein targets or cellular pathways, affecting biological processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While N-(3-methoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique, it shares features with related compounds like oxazoles, amides, and thiophenes.
Properties
Molecular Formula |
C15H12N2O3S |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H12N2O3S/c1-19-11-5-2-4-10(8-11)16-15(18)12-9-13(20-17-12)14-6-3-7-21-14/h2-9H,1H3,(H,16,18) |
InChI Key |
YFKDBPLFESVRIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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